2,5-Diaminopiridina

Descripción general

Descripción

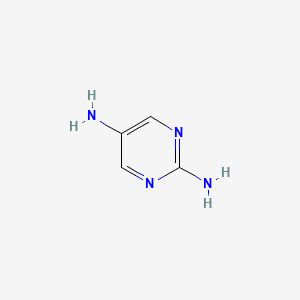

2,5-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . They are part of many dihydrofolate reductase inhibitor drugs and some have been patented as anti-cancer drugs .

Synthesis Analysis

2,5-Diaminopyrimidine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . A study reported the preparation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate and 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone as potential precursors .Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyrimidine includes a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

In the biosynthetic route to the triazole-bearing antimetabolite 8-azaguanine, the triazole moiety can be assembled through an enzymatic and non-enzymatic cascade, in which nitric oxide is used as a building block .Aplicaciones Científicas De Investigación

Síntesis de sales novedosas

La 2,5-Diaminopiridina se utiliza en la síntesis de sales novedosas. Por ejemplo, se ha utilizado para crear una serie de sales novedosas originarias de 2,4-diaminopiridina y cuatro ácidos dicarboxílicos de cadena diferente . Estas sales tienen estructuras cristalinas únicas y arquitecturas supramoleculares .

Inhibidores de la quinasa de adhesión focal

Los derivados de this compound se han diseñado y sintetizado como nuevos inhibidores de la quinasa de adhesión focal . La quinasa de adhesión focal (FAK) es una proteína tirosina quinasa citoplásmica no receptora que es responsable del desarrollo de varios tumores .

Preparación de poliimidas organosolubles

La this compound se puede utilizar en la preparación de poliimidas organosolubles mediante la reacción con diferentes monómeros de dianhidrido . Estas poliimidas forman el precursor para preparar nuevos composites de poliimida-sílice .

Actividad anticancerígena

Algunos derivados de this compound han mostrado una potente actividad anticancerígena contra ciertas líneas celulares . Por ejemplo, el compuesto A12 mostró una potente actividad anticancerígena contra las líneas celulares A549 y MDA-MB-231 .

Síntesis de candidatos a fármacos basados en diaminopiridina

La this compound se ha utilizado en la síntesis de candidatos a fármacos basados en diaminopiridina . Estos candidatos se han evaluado contra Bacillus anthracis .

Estudios de acoplamiento molecular

Los derivados de this compound se han utilizado en estudios de acoplamiento molecular . Estos estudios ayudan en la predicción de propiedades moleculares y propiedades similares a las de los fármacos .

Mecanismo De Acción

Target of Action

2,5-Diaminopyrimidine is a covalent irreversible inhibitor of Bruton’s tyrosine kinase (Btk) . Btk is a critical regulator of the B-cell receptor signaling pathway and has attracted intensive drug discovery efforts for treating B-cell lineage cancers and autoimmune disorders .

Mode of Action

2,5-Diaminopyrimidine interacts with Btk by forming a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk . This interaction inhibits the activation of Btk, thereby disrupting the B-cell receptor signaling pathway .

Biochemical Pathways

The inhibition of Btk by 2,5-Diaminopyrimidine affects the B-cell receptor signaling pathway . In cells, Btk is activated by its upstream kinases through the phosphorylation of a tyrosine residue (Tyr551), followed by the autophosphorylation of another tyrosine residue (Tyr223). The fully activated Btk then phosphorylates its substrates, including PLC-γ 2 in the B-cell receptor pathway .

Pharmacokinetics

Similar compounds with a 2,4-diaminopyrimidine core have been shown to be orally bioavailable, suggesting that 2,5-diaminopyrimidine may also possess good pharmacokinetic profiles .

Result of Action

The inhibition of Btk by 2,5-Diaminopyrimidine leads to the disruption of the B-cell receptor signaling pathway, which is crucial in B-cell development and differentiation . This disruption can lead to the death of B-cells, thereby reducing the symptoms of B-cell lineage cancers and autoimmune disorders .

Safety and Hazards

Direcciones Futuras

There are ongoing studies on the use of 2,5-Diaminopyrimidine derivatives in various fields. For instance, a study reported the discovery of a potent irreversible HER2 kinase inhibitor, CHMFL-26, which covalently targeted cysteine 805 of HER2 and effectively overcame the drug resistance caused by HER2 V777L, HER2 L755S, HER2 exon 20 insertions, and p95-HER2 truncation mutations .

Propiedades

IUPAC Name |

pyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACGYGXUFTEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281673 | |

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22715-27-1 | |

| Record name | 22715-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)